Tucidinostat

描述

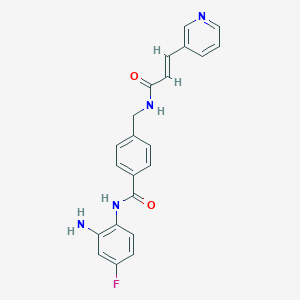

Structure

3D Structure

属性

IUPAC Name |

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMJVTADHFNAIS-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032295 | |

| Record name | Chidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616493-44-7 | |

| Record name | N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tucidinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tucidinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUCIDINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tucidinostat: A Technical Guide to Its Selective Inhibition of HDAC1, HDAC2, and HDAC3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tucidinostat (formerly known as Chidamide) is an orally bioavailable, novel benzamide-type histone deacetylase (HDAC) inhibitor with a distinct selectivity profile.[1][2] It potently targets the class I HDAC enzymes—HDAC1, HDAC2, and HDAC3—as well as the class IIb enzyme, HDAC10.[3][4] This subtype selectivity contributes to its notable antitumor activity and manageable toxicity profile, which has led to its approval for relapsed or refractory (R/R) peripheral T-cell lymphoma (PTCL) and advanced breast cancer.[3][5] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for its characterization, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and its Core Mechanism

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[3][6] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in gene repression.[3] Dysregulation of HDAC activity is a common feature in many cancers, contributing to aberrant gene expression that promotes tumor growth and survival.[5][7]

This compound exerts its therapeutic effect by binding to the active site of specific HDAC isoenzymes, thereby inhibiting their deacetylase activity.[8][9] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), which results in a more relaxed, open chromatin state.[8] This "epigenetic reprogramming" allows for the re-expression of silenced tumor suppressor genes, leading to various downstream anti-cancer effects, including cell cycle arrest, induction of apoptosis (programmed cell death), and modulation of the immune system.[3][7]

Quantitative Selectivity Profile

This compound's efficacy is rooted in its potent inhibition of specific HDAC isoforms. It demonstrates low nanomolar inhibitory concentrations against HDAC1, HDAC2, HDAC3, and HDAC10, which are frequently implicated in malignancy.[4] The 50% inhibitory concentration (IC50) values are summarized below.

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 95 | [4] |

| HDAC2 | 160 | [4] |

| HDAC3 | 67 | [4] |

| HDAC10 | 78 | [4] |

Modulation of Key Oncogenic Signaling Pathways

By inhibiting Class I HDACs, this compound influences critical signaling pathways that are often dysregulated in cancer. This indirect regulation of kinase expression and activity contributes significantly to its antitumor effects.[8][9]

-

PI3K/Akt and MAPK/Ras Pathways: this compound has been shown to inhibit the expression of key kinases within the PI3K/Akt and MAPK/Ras signaling cascades.[8][9] These pathways are central regulators of cell proliferation, survival, and growth. By downregulating these pathways, this compound effectively induces cell cycle arrest and apoptosis in susceptible tumor cells.[8]

-

JAK2/STAT3 Signaling: In hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), this compound has been demonstrated to potently inhibit tumorigenesis by suppressing the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[3]

Experimental Protocols

Characterizing the activity and selectivity of HDAC inhibitors like this compound involves a series of biochemical and cell-based assays. The following sections detail the methodologies for these key experiments.

Biochemical HDAC Isoform Selectivity Assay

This assay quantifies the direct inhibitory effect of a compound on purified recombinant HDAC enzymes. It is crucial for determining IC50 values and the selectivity profile.

Methodology:

-

Reagents & Materials:

-

Purified recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.).

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys™).[10]

-

Assay Buffer (e.g., 25 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 4.9 mM MgCl2, pH 8.0).[10]

-

This compound (or other test compounds) serially diluted to various concentrations.

-

Developer solution (e.g., Fluor de Lys™ Developer containing Trichostatin A to stop the reaction).[10]

-

White 96-well or 384-well microplates.

-

Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm).[10]

-

-

Procedure:

-

Add assay buffer, HDAC enzyme, and the serially diluted this compound to the wells of the microplate.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).[10]

-

Stop the reaction by adding the developer solution. The developer reagent acts on the deacetylated substrate to produce a fluorescent signal.

-

Incubate at room temperature for a short period (e.g., 15-25 minutes) to allow the signal to develop.[10]

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and plot the data to determine the IC50 value.

-

Cell-Based HDAC Activity Assay

This assay measures the ability of a compound to inhibit HDAC activity within intact, living cells, providing insights into its cell permeability and efficacy in a more biologically relevant context.

Methodology:

-

Reagents & Materials:

-

Procedure:

-

Seed cells into the wells of the microplate and allow them to adhere overnight.

-

Remove the old medium and add fresh medium containing the serially diluted this compound.

-

Incubate the cells for a specified duration (e.g., 4-24 hours) to allow for drug uptake and target engagement.

-

Add the cell-permeable substrate and detection reagent according to the manufacturer's protocol (e.g., "add-mix-read" format).[11]

-

The reagent lyses the cells and contains the necessary components to convert the deacetylated substrate into a luminescent or fluorescent signal.

-

Incubate briefly at room temperature.

-

Measure the signal using a luminometer or fluorometer.[12]

-

Parallel plates should be run with a cell viability assay (e.g., CellTiter-Glo®) to normalize for cytotoxicity.

-

Western Blot for Histone Hyperacetylation

Western blotting is a standard technique used to confirm the mechanism of action of an HDAC inhibitor by detecting the increase in acetylated histone levels within treated cells.

Methodology:

-

Reagents & Materials:

-

Cell line of interest, culture medium.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control), anti-GAPDH or β-actin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Culture cells and treat with various concentrations of this compound for a defined time period (e.g., 24 hours).

-

Harvest and lyse the cells to extract total protein.

-

Quantify protein concentration.

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., Acetyl-H3).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

-

Probe a parallel blot or strip and re-probe the same blot for a loading control (e.g., total H3 or GAPDH) to ensure equal protein loading.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to identify the specific genomic loci (e.g., promoter regions of tumor suppressor genes) where changes in histone acetylation occur following this compound treatment.

Methodology:

-

Reagents & Materials:

-

Cell line, culture medium, this compound.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Lysis and sonication buffers.

-

Sonicator to shear chromatin.

-

Primary antibodies for immunoprecipitation (e.g., anti-acetyl-H3K9, anti-HDAC1, or a non-specific IgG as a negative control).[13][14]

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffers with increasing stringency.

-

Elution buffer and solutions for reversing cross-links (e.g., high salt, Proteinase K).

-

DNA purification kit or phenol-chloroform extraction reagents.

-

Reagents for quantitative PCR (qPCR) and primers specific to the promoter region of a target gene (e.g., p21/CDKN1A).[13]

-

-

Procedure:

-

Treat cells with this compound or a vehicle control.

-

Cross-link proteins to DNA in vivo using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments (100-500 bp) using sonication.[13]

-

Pre-clear the chromatin lysate to reduce non-specific binding.

-

Incubate the sheared chromatin overnight with a specific antibody (e.g., anti-acetyl-H3).[14]

-

Capture the antibody-chromatin complexes using Protein A/G beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the complexes from the beads and reverse the protein-DNA cross-links by heating.

-

Purify the co-precipitated DNA.

-

Quantify the enrichment of specific DNA sequences (e.g., a target gene promoter) using qPCR. Results are typically expressed as a percentage of the input chromatin.

-

Conclusion

This compound is a potent, orally administered HDAC inhibitor with clear selectivity for Class I enzymes HDAC1, HDAC2, and HDAC3. Its mechanism of action, centered on the epigenetic re-activation of silenced genes through histone hyperacetylation, has been well-characterized through a suite of biochemical and cellular assays. By inhibiting these key HDAC isoforms, this compound disrupts fundamental oncogenic signaling pathways, leading to significant antitumor activity in both hematological and solid tumors. The detailed protocols and data presented in this guide provide a foundational resource for scientists and researchers aiming to further investigate this compound or develop novel subtype-selective HDAC inhibitors.

References

- 1. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]

- 2. Oral histone deacetylase inhibitor HBI-8000 (this compound) in Japanese patients with relapsed or refractory non-Hodgkin’s lymphoma: phase I safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]

- 8. Facebook [cancer.gov]

- 9. This compound - My Cancer Genome [mycancergenome.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 2.7. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]

- 14. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Tucidinostat in Hematological Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucidinostat, also known as Chidamide, is a novel, orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor with selective activity against HDAC1, 2, 3 (Class I), and 10 (Class IIb).[1][2][3] By altering the epigenetic landscape of cancer cells, this compound modulates gene expression to induce a range of anti-tumor effects, including cell cycle arrest, apoptosis, and immunomodulation.[1][4][5][6] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various hematological malignancies, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Efficacy Data

The preclinical anti-tumor activity of this compound has been evaluated across a range of hematological malignancy cell lines and in vivo models. The following tables summarize the key efficacy data.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against a variety of lymphoma, leukemia, and multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented below.

| Malignancy Type | Cell Line | IC50 (µM) | Time Point (hours) | Assay |

| Transformed Follicular Lymphoma | DOHH2 | 9.08 ± 2.03 | 24 | CCK-8 |

| 0.85 ± 0.07 | 36 | CCK-8 | ||

| 0.54 ± 0.05 | 48 | CCK-8 | ||

| SU-DHL-4 | 4.56 ± 0.31 | 24 | CCK-8 | |

| 3.17 ± 0.2 | 36 | CCK-8 | ||

| 1.67 ± 0.05 | 48 | CCK-8 | ||

| Diffuse Large B-Cell Lymphoma | SUDHL4 | < 0.5 | 72 | Not Specified |

| SUDHL6 | ~3.0 | 72 | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various hematological cancer cell lines.

| Cell Line | Concentration (µM) | Time (hours) | Apoptotic Cells (%) | Method |

| DOHH2 | 5 | 24 | Significantly increased vs. control | Annexin V/PI Staining |

| 5 | 48 | Significantly increased vs. control | Annexin V/PI Staining | |

| SU-DHL-4 | 5 | 24 | Significantly increased vs. control | Annexin V/PI Staining |

| 5 | 48 | Significantly increased vs. control | Annexin V/PI Staining |

Cell Cycle Arrest

A key mechanism of this compound's anti-tumor activity is the induction of cell cycle arrest, primarily at the G0/G1 phase.[4]

| Cell Line | Concentration (µM) | Time (hours) | Effect |

| DOHH2 | Various | 24 | Dose-dependent G0/G1 arrest |

| SU-DHL-4 | Various | 24 | Dose-dependent G0/G1 arrest |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor efficacy of this compound in hematological malignancies.

| Malignancy Model | Cell Line | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) |

| Transformed Follicular Lymphoma | DOHH2 | CB17/Icr-Prkdcscid/IcrlcoCrl | 10 mg/kg/day, oral, for 21 days | Significant inhibition vs. control |

| Multiple Myeloma | RPMI-8226 | Xenograft Mouse Model | 50, 75, 100 mg/kg/day, oral (bid), for 18 days | Dose-dependent inhibition |

| Multiple Myeloma | MM.1S | Xenograft Mouse Model | 50, 75, 100 mg/kg/day, oral (bid), for 18 days | Dose-dependent inhibition |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is used to determine the cytotoxicity of this compound.

-

Cell Seeding: Seed hematological malignancy cells (e.g., DOHH2, SU-DHL-4) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7][8][9][10]

-

Drug Treatment: After 24 hours of incubation to allow for cell adherence (for adherent lines) or stabilization, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 36, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[7][8][9][10][11]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.[2][11][12][13][14]

-

Cell Treatment: Culture cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Live cells: Annexin V-negative, PI-negative.

-

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and signaling pathways.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify band intensities using image analysis software.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of this compound is evaluated using xenograft models.[5]

-

Cell Implantation: Subcutaneously inject a suspension of human hematological malignancy cells (e.g., 1 x 10^7 DOHH2 cells) into the flank of immunocompromised mice (e.g., CB17/Icr-Prkdcscid/IcrlcoCrl).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer this compound orally (e.g., 10 mg/kg/day) or a vehicle control for a specified period (e.g., 21 days).

-

Tumor Measurement: Measure tumor volume (e.g., using calipers, Volume = (length × width²)/2) and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (H&E staining), and immunohistochemistry (e.g., for Ki-67, PCNA) or Western blot analysis.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through the modulation of key signaling pathways involved in cell survival and apoptosis.

PI3K/AKT Signaling Pathway

Preclinical studies have indicated that this compound can inhibit the PI3K/AKT signaling pathway, which is frequently hyperactivated in hematological malignancies and promotes cell survival and proliferation.[3][5]

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Apoptosis Regulation via Bcl-2 Family Proteins

This compound has been shown to modulate the expression of Bcl-2 family proteins, tipping the balance towards apoptosis. It can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax and Bak.[1]

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of this compound in hematological malignancies.

Caption: A typical preclinical experimental workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its potent anti-tumor activity in a range of hematological malignancies. Through the inhibition of Class I and IIb HDACs, this compound effectively induces cell cycle arrest and apoptosis, and modulates key oncogenic signaling pathways such as PI3K/AKT. The in vivo studies corroborate these findings, demonstrating significant tumor growth inhibition. This comprehensive preclinical profile has paved the way for the clinical development and approval of this compound for certain hematological cancers, and ongoing research continues to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral histone deacetylase inhibitor this compound (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 9. ptglab.com [ptglab.com]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. apexbt.com [apexbt.com]

- 12. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]

- 13. researchgate.net [researchgate.net]

- 14. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tucidinostat's Effect on Histone H3 and H4 Acetylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tucidinostat (also known as Chidamide or HBI-8000) is an orally bioavailable, benzamide-type histone deacetylase (HDAC) inhibitor with selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10. By inhibiting these enzymes, this compound leads to the accumulation of acetyl groups on histone proteins, particularly on the N-terminal tails of histones H3 and H4. This hyperacetylation of histones results in a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes like p53 and p21. This technical guide provides a comprehensive overview of the mechanism of action of this compound with a focus on its effects on histone H3 and H4 acetylation, supported by experimental data and detailed protocols.

Core Mechanism of Action: Histone Deacetylation and its Inhibition by this compound

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The balance of histone acetylation is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure (euchromatin), which is permissive for transcription. Conversely, HDACs remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. This compound selectively inhibits HDAC isoenzymes 1, 2, 3, and 10, thereby preventing the removal of acetyl groups from histones. This results in the accumulation of acetylated histones H3 and H4 in tumor cells, reactivation of silenced genes, and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.[1][2]

Quantitative Effects of this compound on Histone H3 and H4 Acetylation

While the qualitative effect of this compound on increasing histone H3 and H4 acetylation is well-established, specific quantitative data from preclinical studies demonstrating dose- and time-dependent effects on individual lysine residues is not extensively available in publicly accessible literature. However, studies on other HDAC inhibitors and the known mechanism of this compound allow for a representative understanding of the expected quantitative changes. The following tables summarize the anticipated effects based on the known selectivity profile of this compound and data from similar Class I HDAC inhibitors.

Table 1: Anticipated Dose-Dependent Effect of this compound on Histone H3 and H4 Acetylation

| Histone Modification | This compound Concentration (nM) | Expected Fold Increase in Acetylation (Relative to Control) |

| Histone H3 (pan-acetyl) | 50 | 1.5 - 2.5 |

| 100 | 2.5 - 4.0 | |

| 250 | 4.0 - 6.0 | |

| Histone H4 (pan-acetyl) | 50 | 1.5 - 3.0 |

| 100 | 3.0 - 5.0 | |

| 250 | 5.0 - 8.0 | |

| Specific Lysine Residues | ||

| H3K9ac | 100 | 2.0 - 3.5 |

| H3K27ac | 100 | 1.5 - 3.0 |

| H4K16ac | 100 | 2.5 - 4.5 |

Note: The data in this table is illustrative and based on typical results observed with Class I HDAC inhibitors. Actual values for this compound may vary depending on the cell line and experimental conditions.

Table 2: Anticipated Time-Dependent Effect of this compound (at a fixed concentration, e.g., 100 nM) on Histone H3 and H4 Acetylation

| Histone Modification | Time (hours) | Expected Fold Increase in Acetylation (Relative to Control) |

| Histone H3 (pan-acetyl) | 6 | 1.5 - 2.5 |

| 12 | 2.5 - 4.0 | |

| 24 | 3.5 - 5.5 | |

| Histone H4 (pan-acetyl) | 6 | 2.0 - 3.5 |

| 12 | 3.5 - 5.5 | |

| 24 | 5.0 - 7.5 | |

| Specific Lysine Residues | ||

| H3K9ac | 12 | 2.0 - 3.5 |

| H3K27ac | 12 | 1.5 - 3.0 |

| H4K16ac | 12 | 2.5 - 4.5 |

Note: The data in this table is illustrative and based on typical results observed with Class I HDAC inhibitors. Actual values for this compound may vary depending on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a general workflow for assessing its impact on histone acetylation.

Caption: Signaling pathway of this compound leading to histone hyperacetylation and gene activation.

Caption: Experimental workflow for analyzing this compound's effect on histone acetylation.

Detailed Experimental Protocols

Western Blotting for Histone Acetylation

This protocol is adapted from standard procedures for analyzing histone modifications.

1. Cell Lysis and Histone Extraction:

-

Treat cells with desired concentrations of this compound for various time points.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors).

-

Isolate nuclei by centrifugation.

-

Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.

-

Centrifuge to remove debris and neutralize the supernatant with 2M NaOH.

2. SDS-PAGE and Electrotransfer:

-

Quantify protein concentration using a BCA assay.

-

Mix histone extracts with 2x Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein onto a 15% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-H3K9ac, anti-H4K16ac) and a loading control (e.g., anti-total H3 or anti-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL detection system.

4. Quantification:

-

Densitometry analysis of the bands can be performed using software like ImageJ.

-

Normalize the intensity of acetylated histone bands to the total histone or actin loading control.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol allows for the quantification of histone acetylation at specific gene promoters.

1. Cell Cross-linking and Chromatin Preparation:

-

Treat cells with this compound.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest cells, wash with PBS, and lyse to release nuclei.

-

Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-1000 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared chromatin with specific antibodies against acetylated histones (e.g., anti-H3K27ac) or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

4. qPCR Analysis:

-

Perform quantitative PCR using primers specific for the promoter regions of target genes (e.g., p21) and a control region.

-

Calculate the enrichment of acetylated histones at the target promoter relative to the input DNA and the negative control IgG.

Quantitative Mass Spectrometry

This advanced technique provides a comprehensive and quantitative analysis of histone modifications.

1. Histone Extraction and Derivatization:

-

Extract histones as described in the Western blotting protocol.

-

Chemically derivatize the unmodified and monomethylated lysine residues using propionic anhydride. This step ensures that trypsin only cleaves C-terminal to arginine residues, generating a consistent set of peptides for analysis.

2. In-solution Tryptic Digestion:

-

Digest the derivatized histones with trypsin overnight.

3. LC-MS/MS Analysis:

-

Separate the resulting peptides using reverse-phase liquid chromatography (LC).

-

Analyze the peptides using a high-resolution mass spectrometer (MS/MS).

-

The mass spectrometer will fragment the peptides and the fragmentation pattern will identify the peptide sequence and the location and type of post-translational modifications.

4. Data Analysis:

-

Specialized software is used to identify the modified peptides and quantify their relative abundance based on the intensity of the corresponding peaks in the mass spectra.

-

This allows for the precise quantification of changes in the acetylation of specific lysine residues on histones H3 and H4 following this compound treatment.

Conclusion

This compound is a potent and selective HDAC inhibitor that effectively increases the acetylation of histones H3 and H4. This epigenetic modulation leads to the reactivation of tumor suppressor genes and subsequent anti-cancer effects. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound and other HDAC inhibitors on histone acetylation. Further quantitative studies using these methodologies will be crucial for a more precise understanding of this compound's mechanism of action and for the development of predictive biomarkers for its clinical efficacy.

References

The Mechanistic Crossroads: Tucidinostat's Modulation of PI3K/Akt and MAPK/Ras Signaling in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tucidinostat (also known as Chidamide or HBI-8000) is an orally bioavailable, subtype-selective inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1, 2, 3, and 10.[1][2][3][4] While its primary mechanism involves the epigenetic modification of histone proteins, leading to changes in gene expression, a growing body of evidence reveals its significant impact on crucial oncogenic signaling pathways. This technical guide provides an in-depth examination of this compound's effects on the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Ras signaling cascades. It consolidates quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions to serve as a comprehensive resource for professionals in oncology research and drug development.

Introduction to this compound

This compound is a novel benzamide derivative that functions as a potent HDAC inhibitor.[3][5] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1][5] In many cancer types, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3] By inhibiting HDACs, this compound induces hyperacetylation of histones, which remodels chromatin, reactivates silenced genes, and ultimately leads to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][6][7]

Beyond its epigenetic role, this compound has been shown to inhibit the expression of key kinases within the PI3K/Akt and MAPK/Ras signaling pathways, further contributing to its anti-neoplastic activity.[1][5][6][7] This dual mechanism of action makes this compound a compelling agent, both as a monotherapy and in combination regimens, for various hematological and solid malignancies.[4][5]

Impact on the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival, proliferation, and growth and is one of the most frequently dysregulated pathways in human cancers.[8][9][10] Activation of this pathway is often associated with resistance to cancer therapies.

This compound and other HDAC inhibitors have been demonstrated to modulate this pathway at multiple levels. The anticancer effect of this compound in colon cancer, for instance, has been directly linked to the inhibition of the PI3K/Akt pathway.[5] While the precise molecular interactions are still under investigation, HDAC inhibitors can influence the pathway through various mechanisms, including the dephosphorylation of Akt. Some studies show that the HDAC inhibitor panobinostat can induce dephosphorylation of Akt at both threonine 308 and serine 473 residues.[9] The activation status of the PI3K/Akt pathway may also determine the sensitivity of cancer cells to HDAC inhibitors.[9]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on its primary HDAC targets. The modulation of the PI3K/Akt pathway is a downstream consequence of these primary interactions and other off-target effects.

| Target | IC50 (nM) |

| HDAC1 | 95 |

| HDAC2 | 160 |

| HDAC3 | 67 |

| HDAC10 | 78 |

Data sourced from Selleck Chemicals.[2]

Visualizing the PI3K/Akt Pathway Interruption

The following diagram illustrates the PI3K/Akt signaling pathway and the putative points of inhibition by this compound.

Caption: this compound's inhibition of HDACs may lead to downstream modulation of Akt activity.

Impact on the MAPK/Ras Signaling Pathway

The MAPK/Ras pathway is another critical signaling network that regulates cell proliferation, differentiation, and survival.[11] Mutations that lead to the hyperactivation of this pathway are common in many cancers.[11] The interaction between HDAC inhibitors and the MAPK/Ras pathway is an active area of research, with evidence suggesting a complex interplay.

This compound has been shown to inhibit kinases within the MAPK/Ras pathway.[1][6][7] For example, its anticancer effects in colon cancer were associated with the inhibition of this pathway.[5] Studies with other HDAC inhibitors have revealed that combining them with MAPK pathway inhibitors (e.g., MEK inhibitors) can result in synergistic antitumor effects, particularly in melanomas and lung cancers with RAS mutations.[11][12] This suggests that HDAC inhibition can sensitize cancer cells to MAPK-targeted therapies. The mechanism may involve the suppression of genes involved in DNA repair, leading to enhanced cell death.[11]

Visualizing the MAPK/Ras Pathway Interruption

The diagram below outlines the MAPK/Ras signaling cascade and highlights potential points of modulation by this compound.

Caption: this compound may inhibit the MAPK/Ras pathway by altering kinase expression.

Key Experimental Protocols

Investigating the effects of this compound on signaling pathways predominantly involves techniques like Western blotting to quantify protein expression and phosphorylation, and cell viability assays to assess cytotoxic effects.

Western Blot Analysis of PI3K/Akt and MAPK/Ras Pathway Proteins

This protocol provides a general framework for assessing the phosphorylation status and total protein levels of key components in the PI3K/Akt and MAPK/Ras pathways following treatment with this compound.

1. Cell Culture and Treatment:

- Plate cells (e.g., cancer cell lines of interest) at an appropriate density in culture dishes.

- Allow cells to adhere and grow for 24 hours.

- Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

2. Cell Lysis:

- After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

- Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

- Collect the supernatant containing the total protein.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer.

- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

- Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Key antibodies include:

- Phospho-Akt (Ser473), Total Akt

- Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2

- Phospho-p70S6K, Total p70S6K

- A loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

- Wash the membrane multiple times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.

6. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

- Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Workflow Visualization

Caption: Standard experimental workflow for Western Blot analysis.

Cell Viability Assay (MTT/Resazurin-based)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following exposure to this compound.

1. Cell Seeding:

- Seed cells into a 96-well plate at a predetermined optimal density.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.

- Incubate the plate for the desired exposure period (e.g., 48, 72 hours) at 37°C in a 5% CO2 incubator.

3. Addition of Viability Reagent:

- For MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[13] The MTT is reduced by metabolically active cells to a purple formazan product.

- For Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.[13] Resazurin (a blue, non-fluorescent compound) is reduced to the highly fluorescent resorufin by viable cells.

4. Measurement:

- For MTT Assay: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[13] Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- For Resazurin Assay: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em) using a microplate reader.

5. Data Analysis:

- Subtract the background reading from all measurements.

- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

- Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Conclusion and Future Directions

This compound exerts its potent anti-cancer effects through a multi-faceted mechanism that extends beyond its primary function as an HDAC inhibitor. Its ability to suppress the pro-survival PI3K/Akt and the proliferative MAPK/Ras signaling pathways represents a significant component of its therapeutic action. This guide has provided a consolidated overview of these interactions, supported by quantitative data, detailed experimental methodologies, and clear visual representations of the pathways involved.

The evidence strongly suggests that the efficacy of this compound, particularly in combination therapies, may be enhanced by targeting these key signaling cascades. Future research should focus on elucidating the precise molecular links between HDAC inhibition by this compound and the modulation of specific kinases in these pathways. Identifying predictive biomarkers related to the activation status of the PI3K/Akt and MAPK/Ras pathways could also help to stratify patient populations most likely to benefit from this compound therapy, paving the way for more personalized and effective cancer treatment strategies.

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Oral HDAC inhibitor this compound in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]

- 4. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Combined MAPK pathway and HDAC inhibition breaks melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tucidinostat In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tucidinostat (also known as Chidamide or HBI-8000) is an orally bioavailable, potent, and selective benzamide-type inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1, 2, 3, and 10.[1][2][3] Its anti-neoplastic activity stems from its ability to induce hyperacetylation of histones, leading to the modulation of gene expression, cell cycle arrest, and apoptosis in various cancer cells.[1][3] This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability using common colorimetric and luminescent assays, summarizes its inhibitory concentrations, and illustrates its key signaling pathways.

Introduction

As a subtype-selective HDAC inhibitor, this compound has demonstrated significant anti-tumor effects in both preclinical and clinical settings, leading to its approval for the treatment of relapsed or refractory peripheral T-cell lymphoma and advanced breast cancer.[3][4] A critical step in the preclinical evaluation of this compound is the determination of its cytotoxic and cytostatic effects on cancer cells. This is typically achieved through in vitro cell viability and proliferation assays. This application note details the protocols for three widely used assays: MTT, MTS, and CellTiter-Glo®, and provides insights into the molecular mechanisms of this compound's action.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against various HDAC enzymes and cancer cell lines.

| Target | IC50 (nM) | Cell Line | Cancer Type | IC50 (µM) |

| HDAC1 | 95 | EBC1 | Lung Cancer | 2.9 |

| HDAC2 | 160 | HCT116 | Colon Cancer | 7.8 |

| HDAC3 | 67 | Various | Multiple | Low µM range |

| HDAC10 | 78 |

Data compiled from multiple sources. Specific IC50 values can vary based on experimental conditions and cell lines used.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a 'one-step' colorimetric assay where the MTS tetrazolium compound is reduced by viable cells into a soluble formazan product.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Combined MTS/PES solution (commercially available kits)

-

Microplate reader

Protocol:

-

Cell Seeding: Follow the same procedure as the MTT assay.

-

Compound Treatment: Follow the same procedure as the MTT assay.

-

Incubation: Incubate for the desired treatment period.

-

MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described previously.

-

Incubation: Incubate for the desired treatment period.

-

Reagent Equilibration: Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a luminometer.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting HDAC enzymes. This leads to an accumulation of acetylated histones and other proteins, which in turn alters gene expression. The downstream effects include cell cycle arrest and the induction of apoptosis.

Signaling Pathways Affected by this compound

This compound has been shown to inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways, both of which are crucial for cell proliferation and survival.[1]

Caption: this compound inhibits HDACs, leading to altered gene expression and subsequent inhibition of pro-survival signaling pathways, ultimately resulting in decreased cell proliferation.

Cell Cycle Arrest and Apoptosis Induction

This compound induces cell cycle arrest, often at the G1/S or G2/M phase transitions, by upregulating the expression of cyclin-dependent kinase inhibitors such as p21 and p27. This prevents the progression of the cell cycle and halts cell proliferation. Furthermore, this compound triggers apoptosis (programmed cell death) through the intrinsic pathway, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).

Caption: this compound promotes cell cycle arrest through the upregulation of p21/p27 and induces apoptosis via the mitochondrial pathway, leading to caspase-3 and PARP cleavage.

Experimental Workflow

A typical workflow for assessing the in vitro efficacy of this compound involves several key stages, from initial cell culture to final data analysis.

Caption: A streamlined workflow for determining the in vitro cell viability effects of this compound.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively evaluate the in vitro efficacy of this compound on various cancer cell lines. Accurate and reproducible assessment of cell viability is fundamental for the continued development and application of this and other targeted cancer therapies.

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Determining Optimal Tucidinostat Concentration for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tucidinostat (also known as Chidamide or HBI-8000) is a potent and orally available benzamide-type histone deacetylase (HDAC) inhibitor with selective activity against HDAC isoenzymes 1, 2, 3, and 10.[1][2] Its ability to modulate gene expression through the acetylation of histone and non-histone proteins makes it a compelling agent for cancer research and therapy.[3][4] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro cell culture experiments. The provided methodologies will enable researchers to accurately assess its cytotoxic and biological effects on various cell lines.

Introduction

This compound exerts its anti-tumor effects by inhibiting class I HDACs (1, 2, 3) and class IIb HDAC10 at low nanomolar concentrations.[1][5] This inhibition leads to the accumulation of acetylated histones, resulting in chromatin relaxation and altered gene expression.[4] Consequently, this compound can induce cell cycle arrest, apoptosis, and inhibit proliferation in a wide range of cancer cells.[3][6] Furthermore, it has been shown to modulate key signaling pathways, including the PI3K/Akt and MAPK/Ras pathways.[3][7][8] Determining the precise concentration of this compound is critical for obtaining reproducible and meaningful results in cell-based assays. This guide outlines a systematic approach to establishing the optimal working concentration for your specific experimental needs.

Data Presentation: this compound In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values of this compound in various human cancer cell lines. This data serves as a valuable starting point for designing dose-response experiments.

| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 / GI50 | Reference |

| EBC1 | Non-small cell lung carcinoma | SRB assay | 72 | 2.9 µM | [1] |

| HCT116 | Colorectal carcinoma | SRB assay | 72 | 7.8 µM | [1] |

| HL-60 | Promyelocytic leukemia | Not specified | Not specified | 0.4 ± 0.1 µM | [5][9] |

| U2OS | Osteosarcoma | Not specified | Not specified | 2.0 ± 0.6 µM | [5][9] |

| LNCaP | Prostate cancer | Not specified | Not specified | 4.0 ± 1.2 µM | [5][9] |

| 4T1 | Breast cancer | CCK-8 assay | 24 | ~2.5-7.5 µM (Significant growth suppression) | [10] |

| LLC | Lewis lung cancer | CCK-8 assay | 24 | ~2.5-7.5 µM (Significant growth suppression) | [10] |

| CT26 | Colorectal cancer | CCK-8 assay | 24 | ~2.5-7.5 µM (Significant growth suppression) | [10] |

| HeLa | Cervical adenocarcinoma | Not specified | Not specified | Induces histone H3 acetylation | [1] |

| PBMC | Peripheral blood mononuclear cells | Not specified | 24-72 | 0-400 nM (Induces PARP cleavage) | [1] |

Note: IC50 and GI50 values can vary depending on the cell line, assay method, and experimental conditions. It is crucial to determine the optimal concentration for your specific cell line and assay.[11]

Signaling Pathway

This compound primarily targets Class I and IIb HDACs, leading to downstream effects on multiple signaling pathways crucial for cancer cell survival and proliferation.

Caption: this compound inhibits HDACs, leading to increased acetylation, altered gene expression, and modulation of key cancer-related signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Refer to the manufacturer's instructions for handling and storage of this compound powder.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 390.4 g/mol , dissolve 3.904 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

Determining Optimal Seeding Density

Before determining the optimal this compound concentration, it is essential to establish the ideal cell seeding density for your chosen assay duration. The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.[12]

Protocol:

-

Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 100,000 cells/well).

-

Culture the cells for your intended experimental duration (e.g., 24, 48, or 72 hours).

-

At each time point, measure cell viability using an appropriate method (e.g., MTT, XTT, or direct cell counting).

-

Plot cell number or absorbance against the initial seeding density.

-

Select a seeding density that results in approximately 80-90% confluency at the end of the experiment, ensuring cells remain in the exponential growth phase.

Dose-Response Experiment using MTT Assay to Determine IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following protocol describes how to determine the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

Experimental Workflow:

Caption: A stepwise workflow for determining the IC50 of this compound using the MTT assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[14]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.

-

Include wells for vehicle control (DMSO) and blank (medium only).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[15]

-

-

Drug Treatment:

-

Prepare a series of this compound dilutions in complete culture medium. A common starting range is a 10-fold serial dilution from your highest concentration.[16][17] For a more precise IC50, a 2- or 3-fold dilution series around the estimated effective concentration is recommended.[16]

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest this compound concentration.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[18]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC50 value.

-

Conclusion

The protocols and data presented in this document provide a comprehensive framework for researchers to determine the optimal concentration of this compound for their specific cell culture experiments. By carefully establishing the appropriate seeding density and performing a dose-response analysis, investigators can obtain reliable and reproducible data on the biological effects of this promising HDAC inhibitor. The provided information on this compound's mechanism of action and its impact on signaling pathways will further aid in the design and interpretation of experiments in cancer research and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]

- 5. This compound | Chidamide | HDAC inhibitor | TargetMol [targetmol.com]

- 6. Therapeutic potential of this compound, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Optimized dose selective HDAC inhibitor this compound overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. IC50 Analysis and MTT viability assay [bio-protocol.org]

- 16. texaschildrens.org [texaschildrens.org]

- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis of Histone Acetylation Following Tucidinostat Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tucidinostat, also known as Chidamide or HBI-8000, is a potent and orally available benzamide-based histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more condensed chromatin structure that represses gene transcription.[4][5] this compound selectively inhibits HDAC isoenzymes 1, 2, 3, and 10.[4][5][6] By inhibiting these HDACs, this compound leads to the accumulation of acetylated histones (hyperacetylation), particularly histones H3 and H4.[1][7] This epigenetic modification results in a more relaxed, open chromatin state, which allows for the transcription of various genes, including tumor suppressor genes like p53 and p21, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][4]

Monitoring the acetylation status of histones is a critical pharmacodynamic biomarker to assess the biological activity of this compound. Western blotting is a widely used and effective technique to qualitatively and quantitatively measure changes in global histone acetylation in response to HDAC inhibitor treatment.

Principle of the Assay

Western blot analysis for histone acetylation involves the separation of histone proteins, extracted from this compound-treated and untreated cells, by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to their small size, histones are best resolved on high-percentage polyacrylamide gels.[8] Following electrophoresis, the proteins are transferred to a membrane (e.g., nitrocellulose or PVDF), which is then probed with primary antibodies specific for acetylated lysine residues on particular histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). A secondary antibody conjugated to an enzyme (like horseradish peroxidase) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the detection of the protein-antibody complex, and the resulting signal can be quantified using densitometry. Normalization to a loading control, such as total histone H3 or β-actin, is crucial for accurate quantification.[9]

Visualizations

Caption: Experimental workflow for Western blot analysis.

Caption: this compound's mechanism of action on histone acetylation.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Seed tumor cells (e.g., MCF-7, HeLa, or relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM). Include a DMSO-only vehicle control.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the treated cells for a predetermined time course (e.g., 24 or 48 hours) at 37°C with 5% CO₂.

-

Cell Harvest: After incubation, place plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors, and a broad-spectrum HDAC inhibitor like Sodium Butyrate or Trichostatin A to preserve acetylation during lysis).

-

Collection: Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.

-

Storage: Store the protein extract at -80°C until use.

Protocol 2: Western Blotting for Acetylated Histones

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Sample Preparation: For each sample, dilute 15-20 µg of protein with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the denatured protein samples into the wells of a 15% polyacrylamide gel. Also, load a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[8] Perform the transfer at 100V for 60-90 minutes in a cold room or on ice.

-

Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-acetyl-Histone H3, rabbit anti-total Histone H3) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]

-

Washing: The next day, remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[8]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-